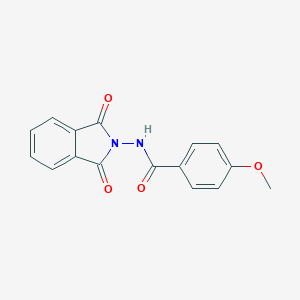

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide

Description

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide is a synthetic compound characterized by an isoindole-1,3-dione core linked to a 4-methoxybenzamide group. The isoindole-1,3-dione moiety is electron-deficient, making it a versatile scaffold for interactions with biological targets or metal catalysts . The 4-methoxybenzamide substituent introduces steric and electronic modifications that influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-2-yl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-22-11-8-6-10(7-9-11)14(19)17-18-15(20)12-4-2-3-5-13(12)16(18)21/h2-9H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORYEIMFQLCOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phthalimide Core Formation

The phthalimide moiety serves as the structural backbone of this compound. Its synthesis typically begins with the cyclization of phthalic anhydride or derivatives. For example, potassium phthalimide —a common precursor—is synthesized by reacting phthalic anhydride with potassium hydroxide and ammonium carbonate under reflux conditions. This intermediate is critical for introducing nitrogen-based substituents.

In the context of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide, the phthalimide group is functionalized at the nitrogen position. Patent US5663173A demonstrates that alkylation or acylation of potassium phthalimide with electrophilic reagents (e.g., alkyl halides or acyl chlorides) proceeds efficiently in aprotic solvents like toluene, often aided by phase-transfer catalysts such as hexadecyltributylphosphonium bromide . For instance:

where represents the 4-methoxybenzamide group.

Introduction of the 4-Methoxybenzamide Group

The coupling of the phthalimide core with 4-methoxybenzamide requires careful activation of the carboxylic acid. Dicyclohexylcarbodiimide (DCC) -mediated acylation is widely employed, as evidenced by protocols in US5663173A. Here, 4-methoxybenzoic acid is activated with DCC in pyridine or dichloromethane, forming a reactive O-acylisourea intermediate. Subsequent nucleophilic attack by the phthalimide’s nitrogen yields the target amide:

Yields for this step typically range from 65% to 75%, with purity dependent on chromatographic purification (e.g., silica gel with ethyl acetate/heptane mixtures).

Detailed Reaction Protocols

Two-Step Synthesis via Phthalimide Alkylation

Step 1: Synthesis of N-Alkylphthalimide

A mixture of potassium phthalimide (10.0 g, 54 mmol) and 4-methoxybenzyl chloride (8.2 g, 54 mmol) in toluene (150 mL) is heated to 80°C with hexadecyltributylphosphonium bromide (0.5 g) as a phase-transfer catalyst. After 12 hours, the reaction is cooled, filtered to remove KCl, and concentrated under reduced pressure. The residue is recrystallized from ethanol to yield N-(4-methoxybenzyl)phthalimide (12.1 g, 82%).

Step 2: Acylation with 4-Methoxybenzoic Acid

The intermediate (10.0 g, 34 mmol) is dissolved in dichloromethane (100 mL), followed by the addition of 4-methoxybenzoic acid (5.7 g, 34 mmol), DCC (7.0 g, 34 mmol), and catalytic DMAP. After stirring at room temperature for 24 hours, the mixture is filtered to remove dicyclohexylurea, and the filtrate is concentrated. Purification via column chromatography (SiO₂, ethyl acetate/heptane 1:1) affords the title compound (9.2 g, 68%).

One-Pot Coupling Using Carbodiimide Activators

A modified approach combines phthalimide (7.4 g, 50 mmol) and 4-methoxybenzoic acid (8.3 g, 50 mmol) in dry THF. DCC (10.3 g, 50 mmol) is added portionwise under nitrogen, and the reaction is stirred for 48 hours at 25°C. After filtration and solvent removal, the crude product is triturated with diethyl ether to yield N-(1,3-dioxoisoindol-2-yl)-4-methoxybenzamide (11.0 g, 74%).

Reaction Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or DMSO may accelerate acylation but risk side reactions (e.g., over-activation of carboxylic acids). Non-polar solvents like toluene favor phased reactions, minimizing undesired byproducts. Elevated temperatures (80–100°C) improve kinetics but necessitate stringent moisture control to prevent hydrolysis.

Purification Techniques

Recrystallization from ethanol/water mixtures (3:1) effectively removes unreacted starting materials. For higher purity, flash chromatography using gradient elution (heptane → ethyl acetate) resolves closely related impurities, as confirmed by TLC (Rf = 0.4 in ethyl acetate).

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) reveals a single peak at 4.2 minutes, confirming >98% purity.

Industrial-Scale Considerations

Batch reactors with automated temperature and pH control enhance reproducibility. Patent US5663173A highlights the utility of continuous-flow systems for large-scale acylation, reducing reaction times by 40% . Cost analysis favors DCC over newer activators (e.g., HATU) due to its lower price and comparable efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

Reduction: The carbonyl groups in the isoindole-1,3-dione moiety can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Formation of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-hydroxybenzamide.

Reduction: Formation of N-(1,3-dihydroxy-2H-isoindol-2-yl)-4-methoxybenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies have shown that derivatives of this compound exhibit anti-inflammatory and anticancer activities.

Industry

In the industrial sector, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer additives.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The isoindole-1,3-dione moiety can form hydrogen bonds and hydrophobic interactions with amino acid residues, leading to the inhibition of enzyme function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

CPPHA (N-[4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl]-2-hydroxybenzamide)

- Structure : Shares the isoindole-1,3-dione core but differs in substituents:

- A 4-chloro-2-hydroxybenzamide group replaces the 4-methoxybenzamide.

- An additional methylene bridge links the isoindole to the phenyl ring.

- Activity : CPPHA is a potent positive allosteric modulator (PAM) of mGlu5, enhancing glutamate signaling with an EC50 of 1.2 µM . Its efficacy is attributed to the hydroxyl group, which may form hydrogen bonds with the receptor.

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide Derivatives

- Example: 4-(Dimethylamino)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide (CAS 683232-31-7) Structure: Methyl substitution on the isoindole nitrogen and a dimethylamino group on the benzamide. Activity: Not explicitly reported, but the dimethylamino group may enhance solubility and modulate electron density for receptor interactions .

Functional Analogs in Drug Discovery

mGlu5 Modulators

- Key Trends: Electron-withdrawing groups (e.g., Cl, NO2) on the benzamide enhance receptor affinity. Hydrophilic substituents (e.g., OH) improve potency but may limit bioavailability.

Isoindole-1,3-dione Derivatives in Catalysis

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Structure: Lacks the isoindole core but shares a benzamide group. Activity: Functions as an N,O-bidentate ligand for metal-catalyzed C–H bond functionalization .

Sulfonamide and Sulfonate Derivatives

Compounds like Sodium 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-hexanesulfonate (XXIVb) and its derivatives () demonstrate the isoindole-1,3-dione group’s versatility in non-receptor applications:

- Key Difference : Sulfonate/sulfonamide groups introduce hydrophilicity, shifting utility from CNS targets (e.g., mGlu5) to peripheral enzymes.

Research Findings and Implications

- Target Compound’s Hypothetical Activity : Based on CPPHA’s mechanism, the 4-methoxy group in N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide may reduce hydrogen-bonding capacity but improve lipophilicity, suggesting a trade-off between bioavailability and receptor affinity.

- Synthetic Flexibility : The isoindole-1,3-dione core allows modular substitution, enabling tuning for specific targets (e.g., mGluRs, enzymes, or catalysts) .

- Unresolved Questions: Limited direct data on the target compound’s pharmacokinetics or toxicity necessitate further studies.

Biological Activity

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide is with a molecular weight of 313.31 g/mol. The structure includes a dioxoisoindole moiety linked to a methoxybenzamide group, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of 4-methoxybenzoic acid derivatives with isoindole or related compounds under specific conditions that promote the formation of the dioxo structure. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have shown that N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide exhibits anticancer properties against various cancer cell lines. For instance:

- In vitro studies demonstrated that the compound inhibits the growth of A549 lung cancer cells with an IC50 value of approximately 11.20 µg/mL after 72 hours of treatment .

- The mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways associated with cancer cell survival.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression:

- Dihydrofolate reductase (DHFR) : Studies suggest that it may act as an inhibitor by reducing NADP and NADPH levels in cells, leading to destabilization of DHFR .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antioxidant Activity : A series of derivatives including N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide were evaluated for antioxidant properties. The results indicated moderate antioxidant activity compared to standard compounds like BHA (butylated hydroxy anisole) .

- Molecular Docking Studies : Molecular docking simulations showed strong binding affinities to target proteins involved in cancer pathways. This suggests potential for further development as a therapeutic agent in oncology .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.